5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, also known by its CAS number 875444-10-3, is a compound classified under the oxazolidinone family. This compound features a unique structure that includes a trifluoromethyl-substituted phenyl group, contributing to its distinct chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is C12H9F6NO2, with a molecular weight of approximately 313.2 g/mol. It is recognized for its role as an intermediate in drug synthesis and has garnered attention for its potential therapeutic applications.
The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach includes the reaction of a suitable amine with an appropriate carbonyl compound to form the oxazolidinone ring. The trifluoromethyl group can be introduced through electrophilic fluorination or via the use of trifluoromethylating agents.
The molecular structure of 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one features:
This compound can participate in various chemical reactions typical of oxazolidinones:
The reactivity profile is influenced by the electron-withdrawing trifluoromethyl groups, which can stabilize intermediates during various reaction pathways.
The mechanism of action for compounds like 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one often involves interaction with biological targets such as ribosomal RNA or enzymes involved in protein synthesis. This interaction can inhibit bacterial growth or modulate other biological pathways.
Research indicates that oxazolidinones can act as inhibitors of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, effectively blocking peptide bond formation.
These properties suggest that the compound is stable under normal conditions but may require careful handling due to its chemical nature.
5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is primarily utilized in scientific research as an intermediate in drug synthesis, particularly in developing new antibiotics and other therapeutic agents. Its unique structural features make it a candidate for further exploration in medicinal chemistry aimed at combating resistant bacterial strains and other diseases.
The oxazolidinone core of 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one exhibits two chiral centers (C4 and C5), generating four possible stereoisomers. The (4S,5R) and (4R,5S) diastereomers are typically targeted due to their distinct biological and catalytic properties. Stereoselective synthesis is achieved through chiral pool strategies or resolution techniques. A prominent route utilizes enantiomerically pure amino alcohols or epoxides derived from natural sources. For example, starting from (R)- or (S)-phenylglycinol, condensation with 3,5-bis(trifluoromethyl)benzaldehyde forms a chiral imine. Subsequent diastereoselective cyclization under acidic conditions yields the oxazolidinone ring with precise stereocontrol at C5 [1].
Alternative approaches employ chiral auxiliaries or catalysts during the cyclization step. The stereochemical outcome is confirmed via X-ray crystallography, NMR analysis (including Mosher ester derivatization), and polarimetry ([α]D). The (4S,5R) isomer, commercially available with 97% purity, exhibits specific rotation and spectral data matching synthesized standards [1]. Diastereomer separation often relies on fractional crystallization or chiral chromatography, with the relative stereochemistry between C4 and C5 proving crucial for functional performance.
Table 1: Key Characterization Data for (4S,5R) Diastereomer
| Property | Value | Method |
|---|---|---|
| IUPAC Name | (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | - |
| Purity | 97% | HPLC |
| Specific Rotation [α]D | Reported (Sign dependent on enantiomer) | Polarimetry (c 1.8, MeOH) |
| Storage Conditions | Refrigerator | - |
| Physical Form | Solid | - |
| InChI Key | OHIDCVTXTYVGRO-CDUCUWFYSA-N | - |
Catalytic enantioselective methods provide efficient access to the oxazolidinone scaffold, avoiding stoichiometric chiral auxiliaries. Key methodologies include:
The 3,5-bis(trifluoromethyl)phenyl substituent exerts a powerful electronic and steric influence, dictating regioselectivity in subsequent functionalization reactions of the oxazolidinone core. This "fluorine effect" arises from:
This combination directs electrophilic substitution predominantly to the para position (C4) of the phenyl ring relative to the oxazolidinone attachment point (C1). Crucially, the -CF₃ groups dramatically enhance regioselectivity in transition-metal-catalyzed C-H functionalization reactions involving the oxazolidinone or its precursors. For instance, during Larock indole synthesis or Pd(0)-catalyzed C-H activation on unsymmetric β-CF₃-1,3-enyne precursors, the -CF₃ group acts as a regiocontrolling element. When the -CF₃ group is replaced by smaller groups like -CH₃ or -CONH₂, regioselectivity plummets to near statistical mixtures (e.g., 1:1 to 1:1.4) [3] [8]. This directing effect enables predictable installation of substituents (e.g., aryl, vinyl, heteroaryl) at specific positions on the phenyl ring for further derivatization.
Table 2: Trifluoromethyl Group Influence on Regioselectivity in Functionalization
| Precursor Type | Substituent at β-Position | Observed Regioselectivity (Major:Minor) | Key Reaction |
|---|---|---|---|
| β-Substituted 1,3-Enyne | -CF₃ | >20:1 (Regiospecific for alkyl substituted) | Larock Indole Synthesis, C-H Activation |
| β-Substituted 1,3-Enyne | -CH₃ | ~1:1.3 | Larock Indole Synthesis |
| β-Substituted 1,3-Enyne | -Ph | ~1:1 | Pd-Catalyzed Allylation |
| β-Substituted 1,3-Enyne | -CONH₂ | ~1:1.7 | C-H Activation |
Functionalizing the oxazolidinone nitrogen or carbonyl group, or modifying the 3,5-bis(trifluoromethyl)phenyl ring, often requires organometallic reagents. However, the highly electron-withdrawing -CF₃ groups can promote side reactions (e.g., nucleophilic aromatic substitution, reduction, or catalyst deactivation). Optimization focuses on reagent selection, reaction conditions, and additive use:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: